molecular formula C12H16O3 B6206207 6-(3-hydroxyphenyl)hexanoic acid CAS No. 1174677-13-4

6-(3-hydroxyphenyl)hexanoic acid

Cat. No.: B6206207
CAS No.: 1174677-13-4
M. Wt: 208.25 g/mol
InChI Key: QNNIQMOINAAQIZ-UHFFFAOYSA-N
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Description

6-(3-hydroxyphenyl)hexanoic acid (6-HPH) is a naturally occurring organic compound that is found in various plants, fungi, and bacteria. It is a phenolic acid that has been studied for its potential applications in biochemistry, physiology, and medicine.

Mechanism of Action

The exact mechanism of action of 6-(3-hydroxyphenyl)hexanoic acid is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also believed to reduce inflammation by inhibiting the production of inflammatory molecules and modulating the immune system.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. It has also been shown to reduce oxidative damage in cells and protect against neurodegenerative diseases. Additionally, this compound has been shown to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-hydroxyphenyl)hexanoic acid in lab experiments include its relatively simple synthesis method, its ability to reduce inflammation and oxidative damage, and its potential to treat diseases such as cancer, diabetes, and neurodegenerative diseases. The limitations of using this compound in lab experiments include its lack of understanding of the exact mechanism of action, its potential to cause side effects in humans, and its potential to interact with other drugs.

Future Directions

For 6-(3-hydroxyphenyl)hexanoic acid research include further investigation into the exact mechanism of action, further studies in humans to determine safety and efficacy, and development of new synthetic methods. Additionally, further studies are needed to investigate the potential of this compound to treat diseases such as cancer, diabetes, and neurodegenerative diseases. Finally, further research is needed to investigate the potential interactions between this compound and other drugs.

Synthesis Methods

6-(3-hydroxyphenyl)hexanoic acid can be synthesized from 3-hydroxybenzoic acid (3HB) by a two-step reaction. In the first step, 3HB is reacted with a base, such as sodium hydroxide, to form 3-hydroxybenzyl alcohol. In the second step, the 3-hydroxybenzyl alcohol is reacted with hexanoic acid to form this compound. This method of synthesis is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

6-(3-hydroxyphenyl)hexanoic acid has been studied for its potential applications in biochemistry, physiology, and medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its potential to treat diseases such as cancer, diabetes, and neurodegenerative diseases. Additionally, this compound has been used in studies to investigate the effects of oxidative stress on cells.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(3-hydroxyphenyl)hexanoic acid involves the conversion of a starting material containing a 3-hydroxyphenyl group into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-hydroxybenzaldehyde", "hexanoic acid", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium chloride", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 3-hydroxybenzaldehyde and hexanoic acid in the presence of sodium hydroxide to form 6-(3-hydroxyphenyl)hexanoic acid.", "Step 2: Reduction of the carbonyl group in 6-(3-hydroxyphenyl)hexanoic acid using sodium borohydride in acetic acid to form the corresponding alcohol.", "Step 3: Acid-catalyzed dehydration of the alcohol to form the double bond in the desired product.", "Step 4: Purification of the product by extraction with diethyl ether and washing with water and sodium chloride." ] }

1174677-13-4

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

6-(3-hydroxyphenyl)hexanoic acid

InChI

InChI=1S/C12H16O3/c13-11-7-4-6-10(9-11)5-2-1-3-8-12(14)15/h4,6-7,9,13H,1-3,5,8H2,(H,14,15)

InChI Key

QNNIQMOINAAQIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCCCCC(=O)O

Purity

95

Origin of Product

United States

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